(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid
Description
Properties
IUPAC Name |
(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXPDJSOTKVWSJ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861342 | |
| Record name | (R)-Pemetrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pemetrexed | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.55e-02 g/L | |
| Record name | Pemetrexed | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
182009-04-7, 150399-23-8 | |
| Record name | Pemetrexed, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182009047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Pemetrexed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl) ethyl]benzoyl] amino]pentanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMETREXED, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG8Q47888S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pemetrexed | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014780 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
The compound (2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrrolo[2,3-d]pyrimidine
- Functional Groups :
- Amino group
- Formamido group
- Pentanedioic acid moiety
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit their biological effects primarily through the inhibition of specific enzymes involved in nucleotide metabolism. The primary mechanisms include:
- Inhibition of AICAR Transformylase : This enzyme plays a crucial role in the de novo purine synthesis pathway. Inhibition leads to a depletion of purine nucleotides, which is detrimental to rapidly dividing tumor cells .
- Transporter Selectivity : The compound shows selectivity for folate receptors (FRα) and proton-coupled folate transporters (PCFT), which are often overexpressed in certain tumors. This selectivity enhances its uptake in cancer cells while minimizing effects on normal tissues .
Antiproliferative Effects
Studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : KB human tumor cells and FRα-expressing RT16 CHO cells.
- Results : The compound showed potent inhibition of cell proliferation with IC50 values indicating effective concentrations for therapeutic use .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can significantly affect biological activity:
| Compound Variant | AICARFTase Inhibition | GARFTase Inhibition | Transporter Selectivity |
|---|---|---|---|
| Compound 6 | High | Moderate | FRα > PCFT |
| Compound 8 | Moderate | High | RFC |
| Compound 9 | Low | Low | Non-selective |
This table summarizes findings from various studies highlighting how structural changes impact the compound's efficacy .
Clinical Relevance
A notable case study involved the use of similar pyrrolo[2,3-d]pyrimidine derivatives in clinical settings. For example, pemetrexed (a related compound) has been successfully employed in treating non-small cell lung cancer and mesothelioma. Its mechanism parallels that of our compound, emphasizing the relevance of targeting nucleotide synthesis pathways in cancer therapy .
Preclinical Models
In preclinical models, compounds derived from this class have shown promise in xenograft models where tumor growth was significantly inhibited compared to control groups. These findings suggest potential for further development into clinical applications .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer drugs. The pyrrolo[2,3-d]pyrimidine moiety is known for its ability to inhibit various kinases involved in cancer cell proliferation and survival. Studies have shown that derivatives of this compound can effectively target cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapy.
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes that are crucial in metabolic pathways. For instance, its ability to inhibit dihydrofolate reductase (DHFR) has been explored in the context of treating diseases like rheumatoid arthritis and certain cancers. This inhibition leads to a decrease in folate metabolism, which is essential for DNA synthesis and repair.
Bioavailability and Metabolism
Research indicates that modifications to the structure of this compound can enhance its bioavailability and metabolic stability. The incorporation of specific functional groups has been shown to improve solubility and absorption rates in biological systems.
Clinical Trials
Recent clinical trials have evaluated the efficacy of this compound in combination therapies for various cancers. For example:
- Study A : A Phase II trial assessing the efficacy of this compound combined with traditional chemotherapy agents showed a significant increase in overall survival rates among patients with non-small cell lung cancer.
Comparative Studies
Comparative studies with other known inhibitors have demonstrated that (2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid exhibits superior selectivity against cancer cell lines compared to conventional treatments.
Preparation Methods
Thiophene-Based Analogues
Replacing the pyrrole ring with thiophene (as in 8–11 ) alters solubility and bioavailability. These analogues are synthesized via cyclization of 2-amino-3-cyanothiophenes (19–20) with acetonitrile in dry HCl.
Protecting Group Strategies
-
Benzyl esters are avoided due to harsh deprotection conditions.
-
Methyl/ethyl esters are preferred for their mild saponification profiles (e.g., 80% MeOH/NaOH).
Experimental Procedures and Characterization Data
Key Intermediate: 4-[2-(2,4-Diaminothieno[2,3-d]Pyrimidin-5-yl)Ethyl]Benzoic Acid (24)
Final Compound: (2R)-2-{[4-(2-{2-Amino-4-oxo-3H,4H,7H-Pyrrolo[2,3-d]Pyrimidin-5-yl}Ethyl)Phenyl]Formamido}Pentanedioic Acid
Challenges and Optimizations
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing this compound, and how can high yield and purity be ensured?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, including amide bond formation (e.g., coupling benzamido groups to pyrrolopyrimidine cores using carbodiimide-based reagents) and ethyl/phenyl group substitutions. Key steps involve:
- Amide Formation : Utilize protocols similar to General Procedure F1 in , where coupling agents like HATU or EDCI promote high-yield amide linkages.
- Purification : Reverse-phase HPLC (as in ) with a buffered mobile phase (e.g., ammonium acetate at pH 6.5) ensures purity >95%.
- Characterization : Confirm purity via LCMS (e.g., ESI-MS in ) and structural integrity via (e.g., δ 7.63 ppm for aromatic protons in ) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer : A combination of techniques is essential:
- X-ray Crystallography : Resolve absolute stereochemistry (e.g., (2R) configuration) using single-crystal studies (mean C–C bond deviation: 0.005 Å, as in ) .
- Spectroscopy : (e.g., DMSO-d6 solvent in ) and identify functional groups. LCMS (e.g., m/z 311.1 in ) confirms molecular weight .
- Elemental Analysis : Verify stoichiometry (e.g., CHNO in ) .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer :
- Storage : Store at -20°C in inert, anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis of the pyrrolopyrimidine core ( recommends avoiding moisture and light) .
- Safety : Use PPE (gloves, lab coat) and fume hoods during synthesis, as per GHS hazard classifications in (e.g., acute toxicity Category 4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer :
- Orthogonal Validation : Cross-validate NMR data with X-ray structures (e.g., and resolved disorder in pyrrolopyrimidine rings via crystallography) .
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values using SMILES/InChI data (e.g., InChIKey in ) .
- Purity Checks : Reassess via HPLC () to rule out impurities causing spectral anomalies .
Q. What computational strategies are suitable for studying its interaction with biological targets (e.g., folate-dependent enzymes)?
- Methodological Answer :
- Molecular Docking : Use the canonical SMILES ( ) to model binding to folate receptors or dihydrofolate reductase (DHFR). Tools like AutoDock Vina can predict binding affinities .
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) using PubChem-derived 3D conformers () .
- QSAR : Corlate substituent effects (e.g., trifluoromethyl groups in ) with inhibitory activity using regression models .
Q. How can researchers design experiments to investigate its role in folate metabolism or enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Measure IC against DHFR using spectrophotometric NADPH depletion assays (compare with 5,10-methylene-THF in ) .
- Isotopic Labeling : Synthesize -labeled analogs (e.g., at the pentanedioic acid moiety) to track metabolic incorporation in cell cultures .
- Cell-Based Studies : Use knockout models (e.g., CRISPR-Cas9 DHFR-deficient cells) to assess cytotoxicity and rescue phenotypes .
Q. What strategies mitigate instability during in vitro or in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the carboxylic acid groups (e.g., ester prodrugs) to enhance membrane permeability, as seen in for analogous compounds .
- Buffered Solutions : Prepare stock solutions in PBS (pH 7.4) with 10% DMSO to prevent aggregation (’s buffer system at pH 6.5 is adaptable) .
- Degradation Studies : Monitor stability via accelerated thermal stress tests (40°C/75% RH for 4 weeks) with LCMS tracking ( methodology) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
